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molecular formula C10H12O3 B1664614 4-Isopropoxybenzoic acid CAS No. 13205-46-4

4-Isopropoxybenzoic acid

Cat. No. B1664614
M. Wt: 180.2 g/mol
InChI Key: ZVERWTXKKWSSHH-UHFFFAOYSA-N
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Patent
US06265426B1

Procedure details

A solution of 4-isopropoxy-benzoic acid (2.5 g, 13.8 mmol) in THF (5 ml) was treated with fresh ethereal diazomethane (ca. 20 mg/ml) (0.79 ml, 18.9 mmol, 1.4 eq.) at r.t. and stirred for 15 min. The crude product was then evaporated to dryness, dissolved in ethanol (10 ml) and heated under reflux with hydrazine monohydrate (3.5 ml, 71 mmol, 5 eq.) for 48 hrs. The volatiles were then completely evaporated and the product was dried overnight under high vacuum at 40° C. to afford the title compound (2.64 g, 99% yield) as a light brown solid. MS: m/e=194 (M+).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0.79 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
[CH:1]([O:4][C:5]1[CH:13]=[CH:12][C:8]([C:9](O)=[O:10])=[CH:7][CH:6]=1)([CH3:3])[CH3:2].[N+:14](=C)=[N-:15].O.NN>C1COCC1>[CH:1]([O:4][C:5]1[CH:13]=[CH:12][C:8]([C:9]([NH:14][NH2:15])=[O:10])=[CH:7][CH:6]=1)([CH3:3])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
C(C)(C)OC1=CC=C(C(=O)O)C=C1
Name
Quantity
0.79 mL
Type
reactant
Smiles
[N+](=[N-])=C
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
3.5 mL
Type
reactant
Smiles
O.NN

Conditions

Stirring
Type
CUSTOM
Details
stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was then evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ethanol (10 ml)
TEMPERATURE
Type
TEMPERATURE
Details
heated
CUSTOM
Type
CUSTOM
Details
The volatiles were then completely evaporated
CUSTOM
Type
CUSTOM
Details
the product was dried overnight under high vacuum at 40° C.
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)(C)OC1=CC=C(C(=O)NN)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.64 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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